DL-AP5
Overview
Description
It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which competes with glutamate binding and is commonly used to inhibit NMDA-dependent synaptic plasticity . This compound has significant applications in neuroscience research due to its ability to modulate synaptic transmission and plasticity.
Mechanism of Action
Target of Action
DL-AP5 primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.
Mode of Action
This compound acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means that this compound competes with glutamate for the same binding site, thereby reducing the activation of the NMDA receptor.
Biochemical Pathways
The inhibition of NMDA receptors by this compound affects the glutamatergic signaling pathway . This can lead to a reduction in the depolarization of neurons, which in turn can affect various downstream effects such as synaptic plasticity .
Pharmacokinetics
It is known that this compound is soluble in water and ammonium hydroxide , which suggests that it can be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The antagonistic action of this compound on NMDA receptors can lead to a decrease in neuronal depolarization . This can result in the inhibition of NMDA-dependent synaptic plasticity, which can affect learning and memory processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . .
Biochemical Analysis
Biochemical Properties
DL-AP5 is known to interact with the NMDA receptor, a type of glutamate receptor, in the brain . It acts as a competitive antagonist, binding to the same site as the neurotransmitter glutamate . This interaction inhibits the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the NMDA receptor, this compound can affect the flow of calcium ions into the neuron, which can then influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NMDA receptor . As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, preventing glutamate from activating the receptor . This inhibition can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can reduce NMDA-induced depolarization of cortical neurons . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a study involving rats, it was found that co-administration of another compound with this compound reduced the dose of this compound required to produce antinociceptive effects .
Metabolic Pathways
This compound is involved in the glutamatergic synaptic transmission pathway, where it interacts with the NMDA receptor
Transport and Distribution
Given its role as a competitive antagonist of the NMDA receptor, it is likely that this compound is transported to areas of the brain where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be at the synapses of neurons, where the NMDA receptors are located
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-AP5 can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with the preparation of 2-amino-5-phosphonopentanoic acid.
Phosphorylation: The amino acid undergoes phosphorylation to introduce the phosphonic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98%).
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: DL-AP5 primarily undergoes the following types of reactions:
Substitution Reactions: The amino and phosphonic acid groups can participate in substitution reactions with various reagents.
Complexation Reactions: this compound can form complexes with metal ions, which may alter its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Complexation Reactions: Metal salts such as copper(II) sulfate or zinc chloride are used under aqueous conditions.
Major Products:
Substitution Reactions: Products include substituted amino acids with modified side chains.
Complexation Reactions: Metal complexes of this compound with altered solubility and biological properties.
Scientific Research Applications
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its racemic nature, combining both D- and L-isomers, which allows it to exhibit a broader range of biological activities. Its selective antagonism of NMDA receptors makes it a valuable tool in neuroscience research for studying synaptic plasticity and excitotoxicity .
Properties
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
Record name | 2-Amino-5-phosphopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
Record name | 2-Amino-5-phosphonovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-phosphonovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-phosphopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-5-phosphonovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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